molecular formula C4H6N2OS B2401078 5-Ethyl-1,3,4-oxadiazole-2-thiol CAS No. 62999-57-9

5-Ethyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B2401078
CAS No.: 62999-57-9
M. Wt: 130.17
InChI Key: NPXUQNFZTVOECH-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 5-ethyl-1,3,4-oxadiazole-2-thiol involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced thiol derivatives, and various substituted oxadiazole compounds .

Scientific Research Applications

5-Ethyl-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1,3,4-oxadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

5-ethyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUQNFZTVOECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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